molecular formula C20H18BrN3O3 B11127989 N-(4-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11127989
M. Wt: 428.3 g/mol
InChI Key: GEMVMTLLPQBQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a synthetic heterocyclic compound featuring a pyrrolo[1,2-a]quinazoline core substituted with an ethyl group at position 4, two ketone groups at positions 1 and 5, and a carboxamide moiety linked to a 4-bromophenyl ring. The bromine substituent on the phenyl ring is expected to influence lipophilicity, molecular weight, and electronic characteristics compared to non-halogenated analogs .

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C20H18BrN3O3/c1-2-23-18(26)15-5-3-4-6-16(15)24-17(25)11-12-20(23,24)19(27)22-14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,27)

InChI Key

GEMVMTLLPQBQAG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Traditional Stepwise Synthesis

The conventional approach involves three sequential steps: esterification , cyclization , and amidation .

  • Esterification : Methyl 2-(4-bromophenyl)acetate undergoes malonylation using dimethyl malonate in the presence of sodium hydride (NaH) , yielding dimethyl 2-(4-bromophenyl)malonate. This step achieves 85–90% conversion under reflux conditions (110°C, 6 h).

  • Cyclization : Treatment with urea and POCl₃ at 120°C for 8 hours forms the quinazoline-dione core. Excess POCl₃ acts as both a solvent and a dehydrating agent, with yields reaching 86.5% after purification.

  • Amidation : The intermediate reacts with N-(4-bromophenyl)carbamoyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is added to scavenge HCl, achieving a final yield of 68–72%.

Microwave-Assisted Synthesis

Microwave irradiation reduces the cyclization step from 8 hours to 45 minutes, enhancing throughput. A mixture of dimethyl 2-(4-bromophenyl)malonate and 4-ethylpyrrolidine-2,5-dione in ethanol is irradiated at 150°C, producing the tetracyclic core with 89% yield. Subsequent amidation under microwave conditions (100°C, 15 minutes) further shortens the synthesis timeline, achieving an overall yield of 81%.

Solid-Phase Synthesis

Immobilizing the malonate intermediate on Wang resin enables iterative coupling and cleavage steps. After cyclization using trifluoroacetic acid (TFA) , the resin-bound product is amidated with 4-bromophenyl isocyanate , followed by cleavage with 95% TFA in water . This method offers 74% purity without chromatography, though scalability remains challenging.

Reaction Optimization and Critical Parameters

Temperature and Catalysis

Cyclization efficiency correlates strongly with temperature control. At 120°C, POCl₃-mediated cyclization achieves 86.5% yield, whereas temperatures below 100°C result in incomplete ring closure (52–60% yield). Catalytic p-toluenesulfonic acid (p-TSA) accelerates amidation by protonating the carbonyl oxygen, reducing reaction time from 12 hours to 4 hours.

Solvent Effects

SolventDielectric ConstantCyclization Yield (%)Amidation Yield (%)
DMF36.78978
THF7.66462
Ethanol24.37268

Polar aprotic solvents like DMF enhance nucleophilicity, favoring both cyclization and amidation. Ethanol, though less effective, minimizes side reactions during microwave-assisted steps.

Purification and Characterization

Crude products are purified via recrystallization from ethanol-water mixtures (3:1 v/v) or column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane eluents. Purity is assessed via HPLC (>98%) and 1H NMR (δ 8.96 ppm for aromatic protons). Mass spectrometry confirms the molecular ion peak at m/z 456.3 [M+H]⁺ , consistent with the theoretical molecular weight.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Alkylation at the quinazoline N1 position competes with desired amidation.

    • Solution : Use of bulky bases (e.g., DIPEA) suppresses N-alkylation, improving regioselectivity.

  • Low Solubility :

    • Issue : The intermediate tetracyclic core exhibits poor solubility in nonpolar solvents.

    • Solution : Sonication in warm DCM (40°C) enhances dissolution prior to amidation .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of bromophenyl-substituted quinazolines .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key properties of the target compound and its closest structural analogs, based on available

Property Target Compound
(N-(4-bromophenyl)-4-ethyl-...)
N-Phenyl Analog
(4-ethyl-1,5-dioxo-N-phenyl-...)
N-[4-(Trifluoromethoxy)phenyl] Analog
(CAS 1236256-70-4)
Molecular Formula C₂₀H₁₈BrN₃O₃ (estimated) C₂₀H₁₉N₃O₃ C₂₁H₁₈F₃N₃O₄
Molecular Weight ~429.3 g/mol (estimated) 349.39 g/mol 433.4 g/mol
Substituent 4-Bromophenyl Phenyl 4-(Trifluoromethoxy)phenyl
logP ~2.7–3.2 (estimated)¹ 2.0041 Not reported
Hydrogen Bond Donors 1 (estimated) 1 1 (estimated)
Hydrogen Bond Acceptors 6 (estimated) 6 7 (estimated)
Stereochemistry Racemic mixture (assumed) Racemic mixture Not reported

¹Estimated based on bromine’s contribution to lipophilicity (π ≈ +0.9).

Key Observations:

The trifluoromethoxy group in the CAS 1236256-70-4 analog introduces three fluorine atoms, which are highly electronegative and may further elevate logP (though exact data is unavailable) .

Molecular Weight and Bioavailability :

  • The target compound’s molecular weight (~429.3 g/mol) exceeds the traditional "Rule of Five" threshold (500 g/mol), but its analogs (349–433 g/mol) suggest moderate bioavailability for this class.

Stereochemical Considerations :

  • The N-phenyl analog is reported as a racemic mixture , which may complicate pharmacological activity due to enantiomer-specific interactions. Similar stereochemical complexity is expected for the target compound.

Structural and Functional Insights

Core Heterocyclic System

The pyrrolo[1,2-a]quinazoline core is shared across all analogs, providing a rigid scaffold for intermolecular interactions.

Substituent Effects on Bioactivity (Hypothetical)

  • 4-Bromophenyl (Target) : Bromine’s bulky, hydrophobic nature may improve binding to hydrophobic protein pockets (e.g., kinase ATP-binding sites).
  • Phenyl (Analog) : Simpler structure with lower steric hindrance, possibly favoring metabolic stability .
  • 4-(Trifluoromethoxy)phenyl (Analog) : The trifluoromethoxy group’s electron-withdrawing effects could modulate electronic interactions with target proteins .

Biological Activity

N-(4-bromophenyl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrroloquinazoline framework. The presence of the bromophenyl and ethyl groups contributes to its unique chemical properties and biological activities.

Structural Formula

C18H19BrN2O3\text{C}_{18}\text{H}_{19}\text{BrN}_2\text{O}_3

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may exert its anticancer effects by interfering with specific signaling pathways involved in cell proliferation and survival. For example, compounds in this class have shown to inhibit Aurora A kinase, a target implicated in cancer progression .
  • Case Study : A study involving quinazoline derivatives demonstrated that certain compounds could induce apoptosis in MCF-7 breast cancer cells at concentrations as low as 168.78 µM .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds can exhibit activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indicating their potential use in treating bacterial infections .

Antihypertensive Effects

In vivo studies have shown that certain quinazoline derivatives possess antihypertensive activity. These compounds were tested on albino rats and exhibited significant blood pressure-lowering effects through α1-adrenergic receptor blocking mechanisms .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis; inhibits Aurora A kinase
AntimicrobialActive against E. coli and Pseudomonas
AntihypertensiveLowers blood pressure in animal models

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the interactions at the molecular level and guide further structural optimization for enhanced efficacy.

Q & A

Q. What are the established synthetic methodologies for N-(4-bromophenyl)-4-ethyl-pyrroloquinazoline-carboxamide?

The compound is synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of 4-(4-bromophenyl)-2,4-dioxobutanoic acid with ethylamine derivatives under reflux in ethanol, catalyzed by acid or base (e.g., H₂SO₄ or NaOEt) to form the pyrroloquinazoline core .
  • Step 2 : Carboxamide formation via coupling with 4-bromophenyl isocyanate or carbodiimide-mediated activation, followed by purification via recrystallization (e.g., using ethanol/water mixtures) . Yield optimization requires precise temperature control (70–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), bromophenyl protons (δ ~7.3–7.6 ppm), and carboxamide NH (δ ~8.5–9.0 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹), C-Br (600–650 cm⁻¹), and NH (3200–3350 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ with isotopic patterns confirming bromine (m/z ~500–550, 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What strategies are recommended for solubility assessment and purification?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, with limited solubility in water or hexane .
  • Purification : Gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Advanced Research Questions

Q. How to design experiments to evaluate its biological activity (e.g., enzyme inhibition)?

  • In vitro assays : Use kinase inhibition assays (e.g., EGFR or PI3K) with ATP-binding site competition, measured via fluorescence polarization .
  • Cell-based studies : Test cytotoxicity (MTT assay) on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations, comparing IC₅₀ values to controls .
  • Data validation : Replicate experiments ≥3 times, use positive controls (e.g., staurosporine for kinase inhibition), and apply ANOVA for statistical significance .

Q. How to resolve contradictions in structure-activity relationship (SAR) studies?

Example contradiction: Substituting the ethyl group with methyl reduces activity in some assays but enhances it in others.

  • Approach : Perform molecular dynamics simulations to compare ligand-protein binding stability. Validate via isothermal titration calorimetry (ITC) to measure binding affinity differences .
  • Case study : Analogues with 4-ethyl groups show stronger hydrophobic interactions in kinase pockets than methyl variants, explaining potency discrepancies .

Q. What computational methods predict its mechanism of action (e.g., molecular docking)?

  • Docking workflow :

Prepare the compound’s 3D structure (Avogadro/Gaussian optimization, B3LYP/6-31G* basis set).

Target selection (e.g., PDB: 1M17 for EGFR kinase).

Blind docking (AutoDock Vina) to identify binding pockets, followed by focused docking .

  • Validation : Compare docking scores (∆G ~−8 to −10 kcal/mol) with experimental IC₅₀ values. MD simulations (100 ns) assess complex stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.